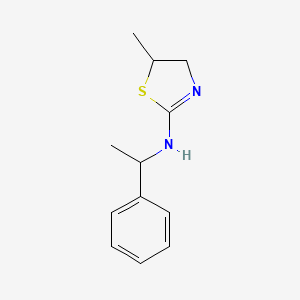![molecular formula C22H15FN2O5 B11058823 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058823.png)
3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core furochromene structure. This is followed by the introduction of the fluorophenyl and isoxazole groups through various organic reactions such as nucleophilic substitution and cyclization reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(4-Fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)morpholine
- 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its unique combination of structural features. The presence of the furochromene core, along with the fluorophenyl and isoxazole groups, imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15FN2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O5/c1-11-10-16(25-30-11)24-21(26)20-17(12-6-8-13(23)9-7-12)18-19(29-20)14-4-2-3-5-15(14)28-22(18)27/h2-10,17,20H,1H3,(H,24,25,26) |
InChI Key |
LZAUMPZKVIFJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol](/img/structure/B11058742.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11058749.png)
![1'-(5-bromopyridin-2-yl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11058751.png)
![4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11058761.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11058769.png)
![4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro-](/img/structure/B11058770.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11058777.png)
![2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11058781.png)
![4-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11058786.png)
![1'-Butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B11058797.png)


![3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058817.png)
